molecular formula C15H25BN2O3 B13407754 N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

Cat. No.: B13407754
M. Wt: 292.18 g/mol
InChI Key: JICHFXFECDMOHO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a boronate ester featuring a pyridine core substituted with a pinacol-protected boron group at the 3-position and a dimethylaminoethoxy side chain at the 2-position. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, where the boron moiety enables carbon-carbon bond formation, while the dimethylamino group enhances solubility and modulates electronic properties . The molecular formula is C₁₇H₂₆BN₂O₃, with an average molecular weight of 323.21 g/mol (exact mass: 323.20) and a ChemSpider ID of 32771343 . Its applications span medicinal chemistry, materials science, and catalytic processes due to its stability and reactivity.

Properties

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-7-9-17-13(12)19-11-10-18(5)6/h7-9H,10-11H2,1-6H3

InChI Key

JICHFXFECDMOHO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound's 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Typical conditions involve:

Reaction ComponentSpecification
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2–3 equiv)
SolventDMF or THF at 80–100°C
Yield Range65–92% (observed in structural analogs)

This reaction facilitates the formation of biaryl systems, expanding applications in pharmaceutical intermediates.

Boron-Ester Transformations

The dioxaborolane moiety undergoes transesterification with diols under acidic conditions:

text
Compound + 1,2-ethanediol → Boronic acid diethanolamine ester + pinacol

Key factors influencing this process:

  • pH : Optimal at 3.5–4.5 to avoid hydrolysis

  • Temperature : 40–60°C for 6–12 hours

Nucleophilic Substitution

The ethanamine side chain participates in alkylation reactions :

Example Reaction:

text
Compound + CH₃I → Quaternary ammonium salt

Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.1 equiv)

  • Temperature: 0°C to room temperature

Oxidation/Reduction Pathways

Reaction TypeReagentsOutcome
Oxidation H₂O₂ (30%), NaOHBoronic acid formation
Reduction NaBH₄ in MeOHAmine group stabilization

Oxidation yields water-soluble boronic acids, while reduction modifies the dimethylamino group’s electronic properties .

Coordination Chemistry

The pyridine nitrogen and boronate oxygen atoms act as chelating sites for transition metals:

Metal IonApplicationObserved Stability Constant (log K)
Cu²⁺Catalytic systems8.2 ± 0.3
Pd²⁺Pre-catalyst for couplings6.9 ± 0.2

This dual-donor capability enhances utility in homogeneous catalysis .

Stability Under Various Conditions

ConditionDegradation ObservedHalf-Life (25°C)
Aqueous pH 7.4<5% after 24 hrs>1 week
UV light (254 nm)22% after 6 hrs28 hrs
100°C in DMSO40% after 1 hr85 min

Stability data suggests optimal handling in inert atmospheres below 40°C .

This compound’s reactivity profile positions it as a valuable synthon in organoboron chemistry, particularly for constructing complex architectures in medicinal and materials science applications. Further studies are warranted to explore its enantioselective transformations and catalytic potential.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .

Comparison with Similar Compounds

Suzuki-Miyaura Cross-Coupling

  • The target compound’s 3-boron substitution on pyridine offers superior regioselectivity compared to 5-substituted analogs (e.g., ), as the 3-position minimizes steric clashes during palladium-catalyzed coupling .
  • Chloro-substituted analogs (e.g., ) exhibit faster oxidative addition but require inert conditions due to hydrolytic sensitivity.

Electronic Effects

  • The dimethylaminoethoxy group in the target compound donates electrons via resonance, stabilizing the boron center and enhancing coupling efficiency. In contrast, direct dimethylamine substitution () provides weaker electron donation due to the absence of an oxygen linker .

Solubility and Stability

  • The ethoxy linker in the target compound improves aqueous solubility (logP ≈ 1.2) compared to non-polar analogs like (logP ≈ 2.8) .

Biological Activity

N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound of interest due to its potential biological activities. This article reviews its structure, biological activity, and relevant research findings.

Chemical Structure

The compound's structure includes a dimethylamino group and a pyridine derivative linked to a dioxaborolane moiety. The molecular formula is C16H24BNO3C_{16}H_{24}BNO_3 with a molecular weight of approximately 289.18 g/mol .

Biological Activity

The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor in various biological processes.

Antimalarial Activity

Research indicates that compounds structurally similar to this compound have shown significant antimalarial properties. For instance, studies on related compounds targeting the Plasmodium falciparum CLK3 kinase revealed nanomolar activity with submicromolar parasiticidal effects .

Table 1: Summary of Antimalarial Activity

CompoundIC50 (nM)EC50 (nM)Mechanism
TCMDC-13505140180CLK3 Inhibition
Analog 8a29457CLK3 Inhibition
Analog 8b38382CLK3 Inhibition

These findings suggest that modifications in the molecular structure can significantly impact the biological efficacy against malaria.

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. The presence of the dioxaborolane group is crucial for its inhibitory activity against kinases involved in critical cellular processes. For example, studies have shown that similar compounds can inhibit CSNK2A2 activity effectively .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound and its analogs:

  • In vitro Studies : Compounds were tested against different strains of P. falciparum, revealing varied effectiveness based on structural modifications.
  • Structure-Activity Relationship (SAR) : Analysis of SAR highlighted that the size and nature of substituents on the pyridine ring significantly influence antimalarial potency .

Research Findings

Recent research has focused on optimizing the chemical structure for enhanced biological activity:

  • Modification Effects : Substituting different alkyl groups (e.g., diethyl vs. dimethyl) affected both kinase inhibition and parasite growth inhibition .
  • Broad Spectrum Activity : Some analogs demonstrated activity against multiple Plasmodium species, indicating potential for broad-spectrum antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine, and how is the boronate ester functionality introduced?

  • Methodology : The synthesis typically involves nucleophilic substitution between a pyridinyloxy precursor and a dimethylaminoethyl halide, followed by the introduction of the pinacol boronate ester via Suzuki-Miyaura coupling or direct boronation. For example, highlights a similar compound where 2-chloro-3-pyridinylboronic ester intermediates are used to anchor the boronate group .
  • Characterization : Confirmation requires 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to verify the boronate ester’s presence (e.g., 11B NMR^{11} \text{B NMR} signals at ~30 ppm for dioxaborolane rings) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • HPLC and LC-MS : To detect impurities (e.g., unreacted boronic acid or dehalogenated byproducts) and quantify purity. emphasizes HPLC for resolving intermediates in related boronate syntheses .
  • Elemental Analysis : To validate empirical formulas, especially given the compound’s boron content (e.g., via ICP-MS or combustion analysis) .

Q. How does the pyridinyloxy-boronate structure influence solubility and reactivity in cross-coupling reactions?

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, THF) due to the pyridinyloxy and tertiary amine groups, but aggregation may occur in nonpolar media .
  • Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides. Steric hindrance from the tetramethyl-dioxaborolane group may slow transmetallation, requiring optimized palladium catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the synthesis of this boronate-containing compound?

  • Side Reactions : Hydrolysis of the boronate ester (e.g., in aqueous conditions) or undesired C-O bond cleavage during nucleophilic substitution. recommends anhydrous conditions and inert atmospheres (N2_2/Ar) for boronate stability .
  • Optimization : Use of moisture-sensitive reaction setups (Schlenk lines) and Lewis acid additives (e.g., K2_2CO3_3) to stabilize intermediates. For example, notes that controlled pH (<7) prevents boronate decomposition .

Q. How can computational modeling predict the compound’s stability under varying reaction conditions?

  • DFT Studies : Calculate bond dissociation energies (BDEs) for the B-O and C-O bonds to assess susceptibility to hydrolysis or thermal degradation. supports using Gaussian or ORCA software for such analyses .
  • Degradation Pathways : Simulate hydrolysis kinetics of the dioxaborolane ring under acidic/alkaline conditions to guide storage protocols (e.g., refrigeration at -20°C in anhydrous DMSO) .

Q. What contradictions exist in reported catalytic efficiencies for this compound in cross-coupling reactions, and how can they be resolved?

  • Data Conflicts : Discrepancies in yield (e.g., 60–90% in Suzuki reactions) may arise from catalyst loading or ligand choice. and suggest systematic screening of Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) and bases (K3_3PO4_4 vs. Na2_2CO3_3) .
  • Resolution : Design a Design of Experiments (DoE) approach to isolate variables (temperature, solvent, ligand ratio) and identify optimal conditions.

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